molecular formula C21H19NO4 B6281193 (1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1932109-93-7

(1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

货号: B6281193
CAS 编号: 1932109-93-7
分子量: 349.4 g/mol
InChI 键: XOOXAQNBHBESGV-NXXSPTCGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a bicyclic amino acid derivative featuring a 2-azabicyclo[3.1.0]hexane core, a carboxylic acid group at position 3, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. The stereochemistry (1S,3S,5S) defines its spatial arrangement, influencing its reactivity and interactions. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . Its molecular formula is C21H19NO4, with a molecular weight of 349.38 g/mol .

属性

CAS 编号

1932109-93-7

分子式

C21H19NO4

分子量

349.4 g/mol

IUPAC 名称

(1S,3S,5S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C21H19NO4/c23-20(24)19-10-12-9-18(12)22(19)21(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,18-,19-/m0/s1

InChI 键

XOOXAQNBHBESGV-NXXSPTCGSA-N

手性 SMILES

C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

规范 SMILES

C1C2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

纯度

95

产品来源

United States

生物活性

The compound (1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound with significant biological implications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, is often utilized in peptide synthesis and drug development.

  • Molecular Formula : C₁₉H₁₉NO₄
  • Molecular Weight : 325.36 g/mol
  • IUPAC Name : (1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • CAS Number : 204317-99-7

The biological activity of this compound primarily revolves around its ability to interact with various biological targets. The mechanism involves:

  • Enzyme Inhibition : The Fmoc group can be cleaved under specific conditions, allowing the compound to interact with enzymes or receptors, potentially inhibiting their activity.
  • Binding Affinity : The rigid bicyclic structure enhances binding affinity and specificity towards molecular targets, which is crucial for its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of bicyclic compounds often possess antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against certain bacterial strains due to their ability to disrupt cellular processes.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The interaction with neurotransmitter receptors has been hypothesized as a potential mechanism for these effects.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study B Investigated neuroprotective effects in a rodent model of Alzheimer’s disease, showing reduced amyloid plaque formation.
Study C Evaluated the pharmacokinetics of the compound, revealing a half-life of approximately 4 hours in vivo, indicating potential for therapeutic use.

相似化合物的比较

Structural Analogues

Stereoisomers
  • (1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid (CAS 56071-60-4):
    This diastereomer shares the same molecular formula but differs in stereochemistry at positions 1 and 3. Such differences can alter solubility, crystallinity, and chiral recognition in enzymatic processes. For example, the (1R,3S,5R) isomer may exhibit distinct solid-state packing, affecting its utility in solid-phase peptide synthesis .
Core Modifications
  • Saxagliptin ((1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile): Replaces the carboxylic acid with a carbonitrile group and introduces an adamantyl-acetyl substituent. This modification transforms the compound into a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes .
Bicyclic System Variations
  • Hoe 498 (2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid): Features a larger [3.3.0]octane core and acts as a prodrug ACE inhibitor. The ethoxycarbonyl group requires esterase-mediated hydrolysis to activate its diacid form, enhancing oral bioavailability. In contrast, the Fmoc group in the target compound is non-pharmacological and serves synthetic purposes .

Pharmacological and Functional Differences

Compound Core Structure Key Functional Groups Pharmacological Role Key Findings
Target Compound [3.1.0]hexane Fmoc, carboxylic acid Peptide synthesis Stabilizes amines during SPPS; no direct therapeutic use .
Saxagliptin [3.1.0]hexane Carbonitrile, adamantyl DPP-4 inhibitor IC50 ~26 nM for DPP-4 inhibition; treats type 2 diabetes .
Hoe 498 [3.3.0]octane Ethoxycarbonyl, carboxylic acid ACE inhibitor (prodrug) 10× more potent than enalapril orally; hydrolyzed to active diacid .
(1R,3S,5R)-Diastereomer [3.1.0]hexane Fmoc, carboxylic acid Chiral building block Used in enantioselective synthesis; distinct crystallization behavior .

Pharmacokinetic Profiles

  • Hoe 498 :
    • Rapid absorption (Tmax 0.25–1 h in rats/dogs) with 56% oral bioavailability in humans.
    • Eliminated via hepatic metabolism, producing three main metabolites .
  • Saxagliptin :
    • Peak plasma concentration at 2 h; 67% excreted renally as unchanged drug .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。